molecular formula C15H10ClFN4 B2466690 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline CAS No. 339025-94-4

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline

Cat. No. B2466690
CAS RN: 339025-94-4
M. Wt: 300.72
InChI Key: MEDLOMPEMQDACN-GIJQJNRQSA-N
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Description

2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the CAS Number: 339025-94-4. Its molecular weight is 300.72 and its IUPAC name is 2-fluorobenzaldehyde (2-chloro-4-quinazolinyl)hydrazone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11 (13)14 (20-15)21-18-9-10-5-1-3-7-12 (10)17/h1-9H, (H,19,20,21)/b18-9+ .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation and survival pathways makes it a promising candidate for targeted cancer therapy .

Kinase Inhibitor

The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and dysregulation of kinases is associated with various diseases, including cancer. Investigating its selectivity and potency against specific kinases could reveal novel therapeutic targets .

Anti-inflammatory Properties

Quinazoline derivatives have shown anti-inflammatory effects by modulating inflammatory mediators and cytokines. Researchers have explored their potential in conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Further studies are needed to understand the precise mechanisms and optimize their efficacy .

Neuroprotective Effects

Given the compound’s structural features, it may exhibit neuroprotective properties. Quinazolines have been investigated for their ability to enhance neuronal survival, reduce oxidative stress, and attenuate neuroinflammation. These properties make them interesting candidates for neurodegenerative disease research .

Antimicrobial Activity

Quinazoline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Researchers have explored their potential as antibacterial agents, antifungal drugs, and antiprotozoal compounds. Investigating their mode of action and optimizing their activity could lead to new therapeutic options .

Photophysical Applications

The compound’s unique structure may allow it to exhibit interesting photophysical properties. Researchers have studied quinazolines as fluorescent probes, sensors, and materials for optoelectronic devices. Their emission properties and solvatochromism make them valuable tools in fluorescence-based assays .

Safety and Hazards

The compound has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLOMPEMQDACN-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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